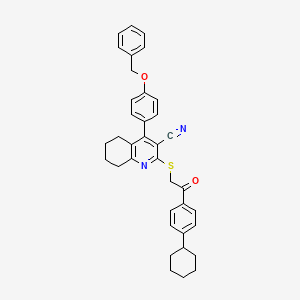

4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Beschreibung

The compound 4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile features a tetrahydroquinoline core substituted with a benzyloxy phenyl group at position 4, a thioether-linked 2-(4-cyclohexylphenyl)-2-oxoethyl moiety at position 2, and a carbonitrile group at position 3. Tetrahydroquinoline derivatives are known for diverse bioactivities, including antitumor, antimicrobial, and anti-inflammatory properties . The benzyloxy and cyclohexyl groups may enhance lipophilicity, influencing membrane permeability and target binding .

Eigenschaften

IUPAC Name |

2-[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O2S/c38-23-33-36(30-19-21-31(22-20-30)41-24-26-9-3-1-4-10-26)32-13-7-8-14-34(32)39-37(33)42-25-35(40)29-17-15-28(16-18-29)27-11-5-2-6-12-27/h1,3-4,9-10,15-22,27H,2,5-8,11-14,24-25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCXHLYLPIQIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=C(C=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 332045-26-8) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C37H36N2O2S

- Molecular Weight : 572.77 g/mol

- Purity : Typically around 95% in research applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In a study involving breast cancer cells, the compound demonstrated an IC50 value of approximately 12 µM, indicating potent cytotoxic effects against these cells .

The proposed mechanism of action involves the modulation of several signaling pathways:

- Inhibition of Angiogenesis : The compound has been observed to downregulate vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing them from proliferating .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications at the benzyloxy and cyclohexylphenyl groups have been studied to optimize potency and selectivity. For instance:

- Substituting different groups on the tetrahydroquinoline core has shown variations in activity against different cancer types.

- The presence of the thioether linkage enhances lipophilicity, improving cellular uptake .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer (MCF-7) | 12 | Apoptosis induction |

| Anticancer | Lung Cancer (A549) | 15 | Cell cycle arrest |

| Antimicrobial | Mycobacterium tuberculosis | 10 | Inhibition of cell wall synthesis |

Case Studies

- Breast Cancer Study : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, supporting its potential as a therapeutic agent .

- Antimicrobial Activity : In vitro tests revealed that the compound exhibited notable activity against Mycobacterium tuberculosis, with an MIC value comparable to standard antitubercular drugs . This suggests potential applications beyond oncology.

- Neuroprotective Effects : Preliminary studies indicate that the compound may also possess neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .

Wissenschaftliche Forschungsanwendungen

-

Anticancer Properties :

- Recent studies have indicated that compounds similar to 4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibit significant anticancer activity. For instance, derivatives of tetrahydroquinoline have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as chemotherapeutic agents .

- Inhibition of Enzymatic Activity :

- Potential as a PPARα Agonist :

Case Studies

- Antitumor Efficacy :

- Metabolic Studies :

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Analysis

The tetrahydroquinoline core is shared with several compounds in the evidence, but substituent variations lead to distinct properties:

Key Observations:

Carbonitrile Functional Group

The carbonitrile group at position 3 is a critical pharmacophore observed in multiple analogs (e.g., ). This group often participates in hydrogen bonding with biological targets, enhancing binding affinity . For example, in 2-amino-4-(4-methylphenyl)-5-oxo-... (), the carbonitrile contributes to antimicrobial activity by interacting with bacterial enzymes .

Computational and Bioactivity Correlations

Molecular Similarity Metrics

Using Tanimoto and Dice similarity indices (), the target compound shows moderate similarity (~0.6–0.7) to antitumor benzoquinolines () and antimicrobial tetrahydrochromenes (). This aligns with , where structural similarity correlates with overlapping bioactivity profiles .

Bioactivity Clustering

Hierarchical clustering () suggests the target compound may cluster with kinase inhibitors due to its tetrahydroquinoline core and bulky substituents. For instance, 4-(1,3-Benzodioxol-5-yl)-2-oxo-... () exhibits antitumor activity via kinase inhibition, a plausible mechanism for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via modified Hantzsch reactions, involving cyclohexane-1,3-dione derivatives, aldehydes, and ammonium acetate in refluxing methanol. Key steps include:

- Reagent Ratios : 1:1:1 molar ratio of diketone, aldehyde, and benzyl acetoacetate derivatives.

- Catalysis : Ammonium acetate (5 mmol) as a catalyst.

- Purification : Ethanol recrystallization for high-purity yields (~70–85%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Key Techniques :

- NMR Spectroscopy : H and C NMR for backbone and substituent analysis.

- X-ray Diffraction : Resolves cyclohexyl and tetrahydroquinoline ring distortions (e.g., dihedral angles up to 61.4°) .

- HRMS : Confirms molecular weight and fragmentation patterns .

- Data Interpretation : Compare experimental results with DFT-optimized geometries to validate bond orders and electron density maps .

Q. What safety protocols are essential during handling and storage?

- Handling : Use PPE (gloves, goggles) and avoid ignition sources (P210) .

- Storage : Store in airtight containers at 2–8°C, away from moisture.

- Disposal : Follow EPA guidelines for halogenated organics (e.g., incineration) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?

- Analytical Framework :

Assay Standardization : Compare IC values across studies using identical cell lines (e.g., HeLa vs. MCF-7).

Structural Confounders : Test derivatives with modified thioether or benzyloxy groups to isolate active motifs .

Mechanistic Studies : Use SPR or ITC to quantify target binding affinities (e.g., kinase inhibition) .

Q. What computational strategies are effective for analyzing non-covalent interactions (e.g., hydrogen bonding) in this compound?

- Methods :

- DFT Calculations : Analyze natural charges and bond critical points (BCPs) using QTAIM to classify hydrogen bonds (e.g., weak N–H⋯O interactions) .

- Molecular Dynamics : Simulate solvent effects on planarity of the tetrahydroquinoline core .

Q. How can multi-step synthesis yields be improved without compromising stereochemical integrity?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.